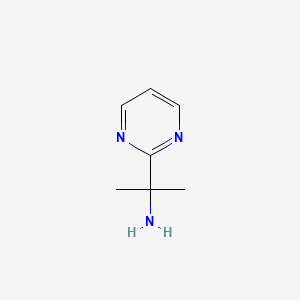

2-(Pyrimidin-2-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

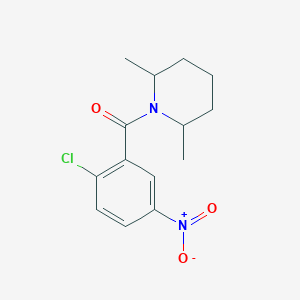

“2-(Pyrimidin-2-yl)propan-2-amine” is a chemical compound with the molecular weight of 173.65 . It is also known as "2-(2-pyrimidinyl)-2-propanamine hydrochloride" . This compound is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of 2-(Pyrimidin-2-yl)propan-2-amine and its derivatives has been explored in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of new α-aminoamidines starting from N-protected aminonitriles .Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-yl)propan-2-amine is characterized by the presence of a pyrimidine moiety . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role in the fungicidal activity of the compound .Physical And Chemical Properties Analysis

2-(Pyrimidin-2-yl)propan-2-amine is a powder that is stored at room temperature . Its InChI Code is "1S/C7H11N3.ClH/c1-7(2,8)6-9-4-3-5-10-6;/h3-5H,8H2,1-2H3;1H" .Aplicaciones Científicas De Investigación

Anti-Fibrotic Activity

“2-(Pyrimidin-2-yl)propan-2-amine” derivatives have been studied for their potential anti-fibrotic activities. Research has shown that certain derivatives can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, indicating a promising avenue for the development of novel anti-fibrotic drugs .

Anticancer Potential

Derivatives of “2-(Pyrimidin-2-yl)propan-2-amine” have been evaluated for their anticancer properties. Studies have focused on their ability to inhibit key enzymes involved in cancer cell proliferation, such as PLK4, a regulator of centriole duplication. Compounds with this core structure have shown potent inhibitory activity and good stability, suggesting their potential as anticancer agents .

Pharmacological Activities

The pyrimidine moiety, central to “2-(Pyrimidin-2-yl)propan-2-amine”, is known for a wide range of pharmacological activities. It has been employed in the design of structures in medicinal chemistry due to its versatility in exhibiting antimicrobial, antiviral, antitumor, and anti-inflammatory properties .

Chemical Biology and Drug Discovery

In chemical biology, “2-(Pyrimidin-2-yl)propan-2-amine” plays a role in the synthesis of heterocyclic compounds with potential biological activities. Its derivatives are used to construct novel compound libraries that are significant in medicinal chemistry and drug discovery, providing a foundation for developing new therapeutic agents .

Synthetic Methods for Heterocyclic Compounds

This compound is utilized in synthetic methods for creating heterocyclic compounds. It serves as a substrate for further transformations, contributing to the efficient synthesis of imidazole and pyrimidine derivatives, which are important building blocks in various chemical syntheses .

Biological Activity Studies

Research into the biological activities of “2-(Pyrimidin-2-yl)propan-2-amine” derivatives has included studies on their antiproliferative effects against various cancer cell lines. These studies help in understanding the relationship between chemical structure and biological activity, guiding the design of new compounds with enhanced therapeutic effects .

Safety and Hazards

The safety information for 2-(Pyrimidin-2-yl)propan-2-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The future directions for the research on 2-(Pyrimidin-2-yl)propan-2-amine could involve the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action . Furthermore, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-7(2,8)6-9-4-3-5-10-6/h3-5H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZPOKSWBFKNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrimidin-2-yl)propan-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)

![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)

![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)

![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)